molecular formula C13H20CuF6O2Si2 B164745 Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane CAS No. 137039-38-4

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

Cat. No.: B164745
CAS No.: 137039-38-4
M. Wt: 442.00 g/mol
InChI Key: JPQCZGCHUZNQDB-FJOGWHKWSA-N
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Description

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane is a useful research compound. Its molecular formula is C13H20CuF6O2Si2 and its molecular weight is 442.00 g/mol. The purity is usually 95%.
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Biological Activity

Copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane (CAS No. 137039-38-4) is a complex organometallic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C13H20CuF6O2Si2C_{13}H_{20}CuF_6O_2Si_2 with a molecular weight of approximately 442.00 g/mol. The compound features a copper center coordinated with a hexafluoroacetylacetonate ligand and a trimethylsilyl group, enhancing its reactivity and solubility in organic solvents.

The presence of multiple fluorine atoms in the structure contributes to the compound's stability and reactivity under various conditions. The unique electronic properties imparted by the copper center and fluorinated groups suggest potential interactions with biological molecules, which may enhance its efficacy in therapeutic applications .

Biological Activity Overview

Research into the biological activity of this compound is limited but promising. Organometallic compounds containing copper have been studied for their antimicrobial and anticancer properties. The hexafluoro group may enhance interactions with biological targets, potentially leading to increased therapeutic efficacy.

Antimicrobial Activity

Preliminary studies indicate that copper-based compounds can exhibit significant antimicrobial activity. For instance, similar organometallic complexes have demonstrated effectiveness against various bacterial strains and fungi. Although specific studies on this compound are scarce, the general trend suggests that such compounds can disrupt microbial cell membranes or inhibit essential metabolic processes .

Anticancer Potential

Copper complexes have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways. While direct studies on this compound are lacking, its structural characteristics position it as a candidate for further investigation in cancer research .

Study 1: Synthesis and Characterization

A study focusing on the synthesis of copper complexes with hexafluoroacetylacetonate ligands highlighted their potential for various applications in medicinal chemistry. The synthesized compounds were characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structures and assess their stability under physiological conditions .

Study 2: In Vitro Antimicrobial Testing

In vitro assays conducted on related copper complexes showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli. These studies typically measure the Minimum Inhibitory Concentration (MIC) to determine effectiveness. For instance, MIC values below 10 µg/mL were reported for some copper complexes against these bacteria, indicating strong antimicrobial potential .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
FungicidalPotential activity against plant pathogens

Properties

CAS No.

137039-38-4

Molecular Formula

C13H20CuF6O2Si2

Molecular Weight

442.00 g/mol

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;trimethyl(2-trimethylsilylethynyl)silane

InChI

InChI=1S/C8H18Si2.C5H2F6O2.Cu/c1-9(2,3)7-8-10(4,5)6;6-4(7,8)2(12)1-3(13)5(9,10)11;/h1-6H3;1,12H;/b;2-1-;

InChI Key

JPQCZGCHUZNQDB-FJOGWHKWSA-N

SMILES

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Isomeric SMILES

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Cu]

Canonical SMILES

C[Si](C)(C)C#C[Si](C)(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]

Origin of Product

United States

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